Vat Red 10
Overview
Description
Vat Red 10 is a synthetic dye belonging to the class of vat dyes. Vat dyes are known for their excellent color fastness properties, making them highly suitable for dyeing cellulosic fibers such as cotton. This compound, in particular, is used to impart a vibrant red color to textiles. The dye is insoluble in water and requires a reduction process to convert it into a soluble form for application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vat Red 10 involves the condensation of anthraquinone derivatives. The process typically starts with the nitration of anthraquinone to produce 1-nitroanthraquinone. This intermediate is then reduced to 1-aminoanthraquinone, which undergoes further reactions to form the final dye. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, this compound is produced through a series of well-controlled chemical reactions. The process begins with the nitration of anthraquinone, followed by reduction and subsequent condensation reactions. The dye is then purified through filtration and recrystallization to obtain a high-purity product. The industrial production methods ensure consistency in the quality and color properties of the dye.
Chemical Reactions Analysis
Types of Reactions
Vat Red 10 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using reducing agents such as sodium dithionite. This soluble form is essential for the dyeing process.
Oxidation: After application to the fabric, the leuco form is oxidized back to the insoluble dye, which imparts the desired color to the textile.
Substitution: Various substituents can be introduced into the anthraquinone structure to modify the dye’s properties.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite is commonly used to reduce this compound to its leuco form.
Oxidizing Agents: Atmospheric oxygen or chemical oxidants are used to revert the leuco form to the insoluble dye.
Catalysts: Specific catalysts may be used to facilitate the nitration and reduction reactions during synthesis.
Major Products
The major product of the reduction reaction is the leuco form of this compound, which is soluble and can be applied to textiles. Upon oxidation, the insoluble this compound is formed, providing the desired red color to the fabric.
Scientific Research Applications
Vat Red 10 has several scientific research applications, including:
Chemistry: Used as a model compound to study redox reactions and the behavior of anthraquinone derivatives.
Biology: Employed in staining techniques to visualize cellular components and structures.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers.
Mechanism of Action
The mechanism of action of Vat Red 10 involves its reduction to a soluble leuco form, which can penetrate the fibers of the textile. Upon exposure to air or an oxidizing agent, the leuco form is oxidized back to the insoluble dye, which becomes firmly attached to the fabric. This process ensures excellent color fastness and durability.
Comparison with Similar Compounds
Vat Red 10 can be compared with other vat dyes such as Vat Violet 13 and Vat Orange 1. While all these dyes share similar properties in terms of color fastness and application methods, this compound is unique in its vibrant red hue. The specific chemical structure of this compound, with its particular substituents, distinguishes it from other vat dyes and contributes to its unique color properties.
List of Similar Compounds
- Vat Violet 13
- Vat Orange 1
- Vat Blue 1 (Indigo)
These compounds, like this compound, are used in the textile industry for their excellent color fastness and vibrant hues.
Properties
IUPAC Name |
2-(1-amino-9,10-dioxoanthracen-2-yl)naphtho[2,3-f][1,3]benzoxazole-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H14N2O5/c30-24-18(10-9-17-23(24)28(35)16-8-4-3-7-15(16)25(17)32)29-31-21-11-19-20(12-22(21)36-29)27(34)14-6-2-1-5-13(14)26(19)33/h1-12H,30H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEVAQGXLUQWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=NC5=C(O4)C=C6C(=C5)C(=O)C7=CC=CC=C7C6=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062359 | |
Record name | Anthra[2,3-d]oxazole-5,10-dione, 2-(1-amino-9,10-dihydro-9,10-dioxo-2-anthracenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-79-5 | |
Record name | Vat Red 10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2379-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 67000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vat Red 10 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthra[2,3-d]oxazole-5,10-dione, 2-(1-amino-9,10-dihydro-9,10-dioxo-2-anthracenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthra[2,3-d]oxazole-5,10-dione, 2-(1-amino-9,10-dihydro-9,10-dioxo-2-anthracenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-aminoanthraquinon-2-yl)anthra[2,3-d]oxazole-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VAT RED 10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS8CVJ40OE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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